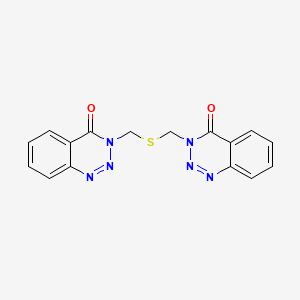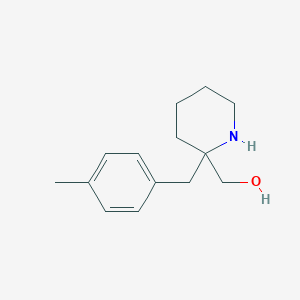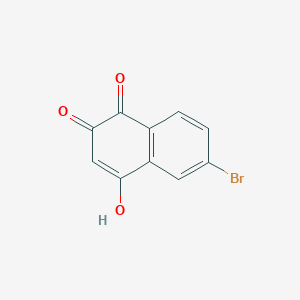
6-Bromo-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hydroxynaphthalene-1,4-dione is a brominated derivative of 2-hydroxynaphthalene-1,4-dione, also known as lawsone. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-hydroxynaphthalene-1,4-dione typically involves the bromination of 2-hydroxynaphthalene-1,4-dione. One common method is the direct bromination using bromine in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 6-bromo-2-hydroxynaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
6-Bromo-2-hydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-hydroxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): The parent compound, known for its use in henna and its biological activities.
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar chemical properties.
2-Hydroxy-3-methylnaphthalene-1,4-dione: A methylated derivative with different biological activities.
Uniqueness
6-Bromo-2-hydroxynaphthalene-1,4-dione is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its redox properties, making it a valuable compound for various applications.
Properties
CAS No. |
14848-40-9 |
|---|---|
Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
6-bromo-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5BrO3/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,12H |
InChI Key |
OUIMPGGQVSPRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


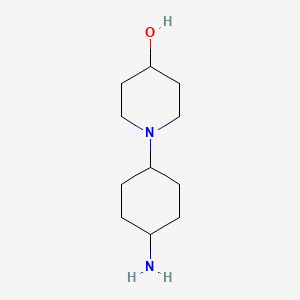


![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
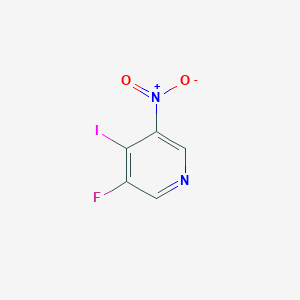



![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)


